ribosomal subunit protein YmL33
Beschreibung
Eigenschaften
CAS-Nummer |
138874-39-2 |
|---|---|
Molekularformel |
C8H12N2O2 |
Synonyme |
ribosomal subunit protein YmL33 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Mitochondrial Homologs
Mammalian MRPL33
- Size and Structure : Mammalian mitochondrial ribosomal proteins (e.g., MRPL33 in humans) are generally larger than YmL33. For instance, MRPL33 (UniProt: O75394) is part of the 39S mitochondrial ribosomal subunit and contains extended regions absent in yeast YmL33 .
- Sequence Homology : Weak but significant sequence similarity exists between YmL33 and MRP-L27 (mouse mitochondrial protein), primarily in the N-terminal region of YmL33 and the middle region of MRP-L27 .
- Functional Context : Both proteins contribute to ribosome stability, but mammalian MRPs exhibit additional domains likely supporting complex regulation in multicellular organisms .
Evolutionary Insights
Yeast mitochondrial ribosomes share closer amino acid composition with eukaryotic cytoplasmic ribosomes than bacterial ones, suggesting YmL33 evolved under distinct eukaryotic constraints despite its prokaryotic origins .
Comparison with Bacterial Homologs
Escherichia coli L30 (EcoL30)
- Size : EcoL30 is approximately two-thirds the size of YmL33, reflecting a minimalist "core" structure in bacterial ribosomes .
- Sequence Conservation : Full-length sequence alignment reveals partial homology, with conserved residues critical for ribosomal subunit interactions .
- Structural Role : EcoL30 stabilizes the 50S subunit’s tertiary structure, whereas YmL33’s mitochondrial role may involve bridging rRNA and protein components .
Comparison with Cytoplasmic Homologs
Human eL33 (RPL35A)
- Localization : Cytoplasmic eL33 (UniProt: NP_000987.2) is part of the 60S ribosomal subunit, unlike mitochondrial YmL33 .
- Sequence Divergence: Despite shared nomenclature (L33), eL33 and YmL33 exhibit minimal sequence overlap, reflecting divergent evolutionary paths .
- Functional Specialization : eL33 participates in cytoplasmic translation, while YmL33 is specialized for mitochondrial mRNA decoding, highlighting compartment-specific adaptation .
Structural and Functional Insights
3D Structural Comparisons
Homologs such as uL4 and uL23 (structurally characterized in bacteria and eukaryotes) suggest conserved roles in rRNA binding and tunnel formation, which may extend to YmL33 .
Conserved Domains
- YmL33 belongs to the Pfam family PF00471 (ribosomal L33), shared with bacterial bL33 and mitochondrial MRPL33 .
- Key domains include a βαβ fold for rRNA interaction and flexible loops for subunit assembly .
Nomenclature and Database Challenges
- Inconsistencies : Conflicting naming systems (e.g., "L33" assigned to unrelated proteins across species) complicate cross-study comparisons .
- Standardization Efforts: A ribosome-specific nomenclature has been proposed but remains inconsistently adopted in databases like UniProt and PDB .
Data Tables
Table 1: Comparative Overview of YmL33 and Homologs
Table 2: Pfam Classification of L33 Family Proteins
Q & A
Q. What is the structural and functional characterization of YmL33 in Saccharomyces cerevisiae?
YmL33 is a 11 kDa basic protein encoded by the nuclear gene MRP-L33. It lacks an N-terminal leader sequence and is essential for mitochondrial ribosome assembly and function. Structural analysis revealed sequence similarity to E. coli ribosomal protein L30 (N-terminal two-thirds) and yeast cytoplasmic ribosomal protein L16 (C-terminal one-third) . Disruption of MRP-L33 via HIS3 insertion abolishes mitochondrial function, confirming its critical role .
Q. Methodology :
- Cloning : Oligonucleotide primers designed from N-terminal sequencing were used for PCR amplification and gene cloning .
- Sequence Analysis : Nucleotide sequencing identified 98 amino acid residues and conserved domains .
- Gene Disruption : HIS3 insertion and growth assays under non-fermentable carbon sources (e.g., glycerol) validated essentiality .
Q. How was the MRP-L33 gene localized and confirmed as a single-copy gene?
Chromosomal hybridization and restriction enzyme fragment analysis localized MRP-L33 to chromosome XIII in S. cerevisiae. Southern blotting confirmed its single-copy status .
Q. Methodology :
Q. Is YmL33 evolutionarily conserved across species?
Yes. YmL33 shares sequence homology with E. coli L30 and Bacillus stearothermophilus ribosomal proteins, suggesting a conserved role in ribosome structure . Cross-species comparisons using tools like KEGG (KO identifier: K02913) further classify it within the large ribosomal subunit protein family .
Advanced Research Questions
Q. How does YmL33 contribute to ribosome biogenesis and translational regulation?
YmL33 is required for subunit joining and repression of GCN4 translation, a key regulator of amino acid biosynthesis. Depletion of YmL33 disrupts 60S subunit assembly, leading to defective ribosome maturation and impaired translation initiation .
Q. Experimental Design :
- Genetic Knockouts : Conditional depletion strains (e.g., galactose-inducible promoters) assess ribosome biogenesis defects via sucrose gradient centrifugation .
- Translational Profiling : Ribosome profiling or polysome analysis quantifies GCN4 mRNA translation efficiency under YmL33-deficient conditions .
Q. What methodologies resolve contradictions in YmL33’s sequence similarity annotations?
Early studies noted partial homology to cytoplasmic L16, but later structural modeling (e.g., cryo-EM) clarified that YmL33’s C-terminal domain adopts a distinct fold optimized for mitochondrial ribosome interactions .
Q. Data Reconciliation :
Q. How can transcriptional regulation of MRP-L33 be analyzed under varying metabolic conditions?
Transcript levels of MRP-L33 are carbon source-dependent, with higher expression in glycerol vs. glucose. Northern blotting and qRT-PCR quantify mRNA levels, while chromatin immunoprecipitation (ChIP) identifies transcription factors binding to its promoter .
Q. Protocol :
Q. What computational approaches integrate YmL33 data into therapeutic target discovery?
AI-driven knowledge graphs (e.g., Receptor.AI ’s ecosystem) aggregate YmL33’s protein-protein interactions, ligands, and off-target effects from structured/unstructured data. Machine learning models predict binding pockets and prioritize small molecules for validation .
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